molecular formula C9H10Br2O B1411954 1-Bromo-4-(2-bromoethoxy)-2-methylbenzene CAS No. 1471293-56-7

1-Bromo-4-(2-bromoethoxy)-2-methylbenzene

Cat. No.: B1411954
CAS No.: 1471293-56-7
M. Wt: 293.98 g/mol
InChI Key: ZLLLEYUDHLFETI-UHFFFAOYSA-N
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Description

“1-Bromo-4-(2-bromoethoxy)-2-methylbenzene” is a chemical compound with the molecular formula C8H8Br2O . It’s also known by several synonyms such as 1-bromo-4-2-bromoethoxy benzene, 2-bromoethyl p-bromophenyl ether, 4-bromo-1-2-bromoethoxy benzene, 2-bromoethyl 4-bromophenyl ether, benzene,1-bromo-4-2-bromoethoxy, benzene, 1-bromo-4-2-bromoethoxy, 4-bromophenoxyethyl bromide .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromoethoxy group and a methyl group . The exact positions of these substituents on the benzene ring could not be found in the available resources.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 279.96 g/mol . It appears as a crystalline powder or crystals . The melting point is between 56.0°C to 57.0°C, and the boiling point is between 163.0°C to 165.0°C at 16.0mmHg . The compound is white to beige in color .

Scientific Research Applications

Synthesis and Medicinal Intermediates

1-Bromo-4-(2-bromoethoxy)-2-methylbenzene, a halogenated aromatic compound, plays a crucial role in the synthesis of various organic compounds. Its derivatives are utilized as intermediates in the production of medicinal agents, demonstrating its significance in pharmaceutical research. For instance, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate of dofetilide, a medication for treating arrhythmia, showcases the application of halogenated benzene derivatives in drug development. The optimization of reaction conditions, such as temperature and solvent, for these syntheses highlights the compound's versatility in organic chemistry (Zhai Guang-xin, 2006).

Material Science and Chemical Engineering

The study of halogen-substituted methylbenzenes, including compounds similar to this compound, reveals their potential in material science. By analyzing their thermochemical properties, such as vapor pressures and enthalpies of vaporization and fusion, researchers can better understand their behavior in various conditions. This knowledge is instrumental in designing materials with specific thermal properties, indicating the broader applicability of halogenated aromatic compounds in material science and chemical engineering (S. Verevkin et al., 2015).

Safety and Hazards

The compound is known to cause skin irritation . Further safety and hazard details are not available in the current resources.

Properties

IUPAC Name

1-bromo-4-(2-bromoethoxy)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c1-7-6-8(12-5-4-10)2-3-9(7)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLLEYUDHLFETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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